![molecular formula C20H23N7O3S B2821078 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone CAS No. 1021055-48-0](/img/structure/B2821078.png)
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components common in medicinal chemistry, including a triazole ring and a piperazine ring . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, triazole derivatives are often synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Triazole compounds, for example, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Triazole compounds are known to undergo a variety of reactions due to their versatile biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been demonstrated, indicating significant antimicrobial and antifungal activities against a variety of organisms, including Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and yeast-like fungus (C. albicans). This research showcases the potential of these compounds in the development of new antimicrobial agents (Hassan, 2013).
Another study focused on sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, highlighting their synthesis and in vitro antimicrobial, antifungal, and antimalarial activities. This underscores the compound's versatility and potential in addressing various infectious diseases (Bhatt, Kant, & Singh, 2016).
Antitumor and Anti-inflammatory Properties
The development of nitrogen/sulfur heterocycles linking indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids points to a novel class of compounds with potential applications in research and therapeutic development due to their high yield and characterization by NMR and mass spectral analysis (Boraei, Sarhan, Yousuf, & Barakat, 2020).
A study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines revealed their synthesis and evaluated their antimicrobial and anti-inflammatory activities, showcasing significant antibacterial, antifungal, and anti-inflammatory effects, which emphasizes their potential as therapeutic agents (El-Reedy & Soliman, 2020).
Antidiabetic Drug Development
- The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities indicate a promising approach to diabetes management, highlighting the compound's significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-14-21-22-19-5-6-20(23-27(14)19)24-9-11-25(12-10-24)31(29,30)17-3-4-18-16(13-17)7-8-26(18)15(2)28/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBCEMQEESLGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

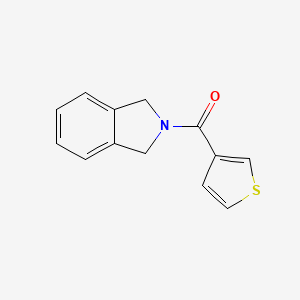


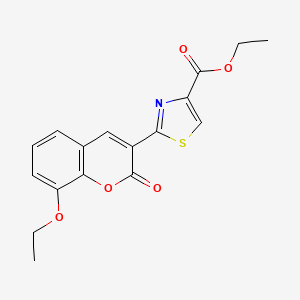

![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
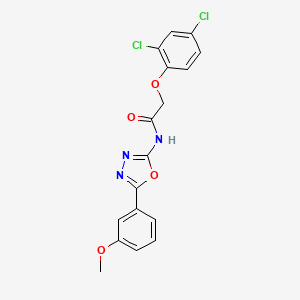
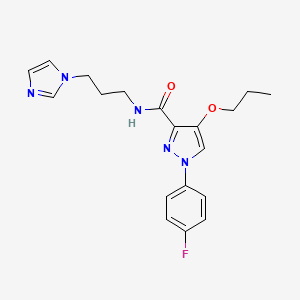

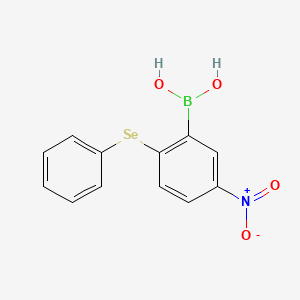
![2-(2-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2821012.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)